Biological Activity of 5-Methoxy-2-phenyl-4-pyrimidinol
Biological Activity of 5-Methoxy-2-phenyl-4-pyrimidinol
Executive Summary: The Privileged Scaffold
5-Methoxy-2-phenyl-4-pyrimidinol (also designated as 5-methoxy-2-phenylpyrimidin-4(3H)-one due to tautomerism) represents a "privileged structure" in medicinal chemistry.[1] Unlike fully optimized clinical candidates, this molecule serves as a high-value core scaffold.[1] Its specific substitution pattern—combining a lipophilic C2-phenyl anchor with an electron-rich C5-methoxy group—provides a versatile platform for designing inhibitors of kinases, dihydrofolate reductase (DHFR), and fungal CYP51 .[1]
This guide dissects the physicochemical properties, inferred biological mechanisms, and validated synthetic protocols for this compound, positioning it as a critical intermediate in the development of next-generation antimicrobials and antineoplastics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The biological behavior of this molecule is dictated by its ability to oscillate between tautomeric forms, influencing its hydrogen-bonding capacity in enzyme active sites.[1]
| Property | Specification | Relevance to Bioactivity |
| IUPAC Name | 5-Methoxy-2-phenylpyrimidin-4-ol | Official designation |
| Tautomer | 5-Methoxy-2-phenylpyrimidin-4(3H)-one | Dominant form in solution/physiological pH; critical for donor/acceptor matching.[1][2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | Ideal for membrane permeability (Lipinski compliant). |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Facilitates interaction with Ser/Thr residues in kinase hinges.[1] |
| Key Substituents | C2-Phenyl: Hydrophobic anchor.C5-Methoxy: Electron donor; modulates pKa and metabolic stability.[1] | The C5-OMe prevents rapid oxidation at the 5-position, a common metabolic soft spot.[1] |
Biological Mechanisms & Therapeutic Potential[2][4]
Tautomerism-Driven Target Binding
The molecule exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. In the context of protein binding, the keto form often mimics the purine ring of ATP or guanine, allowing it to intercalate into nucleotide-binding pockets.
-
Mechanism: The N3-H (donor) and C4=O (acceptor) motif in the keto form creates a "bidentate" recognition site, commonly utilized to bind the "hinge region" of protein kinases or the active site of polymerases.
Core Therapeutic Classes
While 5-Methoxy-2-phenyl-4-pyrimidinol is a scaffold, its derivatives exhibit validated activity in three primary domains:
A. Antimicrobial & Antifungal Activity (CYP51 Inhibition)
The 2-phenylpyrimidine core is a known pharmacophore for inhibiting Lanosterol 14α-demethylase (CYP51) , an essential enzyme in fungal sterol biosynthesis.
-
Mode of Action: The N1 or N3 nitrogen of the pyrimidine ring coordinates with the heme iron of the CYP51 enzyme, blocking substrate access. The C2-phenyl group occupies the hydrophobic access channel.[1]
-
SAR Insight: The C5-methoxy group provides steric bulk that can enhance selectivity for fungal CYP51 over human CYP isoforms.[1]
B. Kinase Inhibition (Oncology)
This scaffold is structurally homologous to the core of Imatinib (Gleevec) and other Type I/II kinase inhibitors.
-
Target: Tyrosine kinases (e.g., c-Src, BCR-ABL).
-
Mechanism: Competitive inhibition at the ATP-binding site.[1] The phenyl ring performs
-stacking interactions with the gatekeeper residue, while the pyrimidine nitrogens hydrogen bond with the hinge region backbone.
C. Anti-inflammatory (PDE4 Inhibition)
Substituted 2-phenylpyrimidines have been identified as inhibitors of Phosphodiesterase 4 (PDE4) .[3]
-
Utility: Treatment of COPD and asthma.
-
Role of 5-OMe: Electron-donating groups at C5 increase the electron density of the pyrimidine ring, strengthening
- interactions within the PDE4 active site.[1]
Visualization: Mechanism & Synthesis[1]
Diagram 1: Tautomerism & Binding Logic
This diagram illustrates the equilibrium between the enol and keto forms and how the keto form interacts with a theoretical kinase hinge region.
Caption: Tautomeric equilibrium favoring the keto form, which provides the critical donor-acceptor motif for enzyme active site binding.
Experimental Protocols (Self-Validating Systems)
Synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol
Principle: Cyclocondensation of a benzamidine salt with a malonate derivative.[1] This method is preferred for its high atom economy and ease of purification.
Reagents:
-
Benzamidine hydrochloride (1.0 eq)
-
Dimethyl methoxymalonate (1.1 eq)
-
Sodium methoxide (NaOMe) (2.5 eq)
-
Methanol (Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve NaOMe (2.5 eq) in anhydrous methanol.
-
Free Base Formation: Add Benzamidine HCl (1.0 eq) to the solution. Stir at RT for 15 min to liberate the free amidine. Validation: Solution should become slightly cloudy (NaCl precipitation).
-
Condensation: Add Dimethyl methoxymalonate (1.1 eq) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Validation: Monitor via TLC (9:1 DCM:MeOH). The starting benzamidine spot (low Rf) should disappear.
-
Workup: Cool to RT. Evaporate methanol under reduced pressure.
-
Acidification: Dissolve the residue in minimal water (ice-cold). Acidify carefully with 2N HCl to pH ~4-5.
-
Isolation: The product will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
In Vitro Antimicrobial Screening (MIC Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (fungal model) or S. aureus.
Protocol:
-
Stock Solution: Dissolve the compound in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in RPMI 1640 medium (fungi) or Mueller-Hinton broth (bacteria) in a 96-well plate. Final DMSO concentration must be <1%.
-
Inoculation: Add standardized inoculum (
CFU/mL).[1] -
Incubation: Incubate at 35°C for 24h (bacteria) or 48h (fungi).
-
Readout: MIC is the lowest concentration with no visible growth.
-
Control Positive: Fluconazole (fungi) or Ciprofloxacin (bacteria).
-
Control Negative: DMSO vehicle only.
-
Visualization: Synthetic Workflow
Caption: One-pot cyclocondensation route yielding the target pyrimidinol with high purity.
Safety & Toxicology
-
Handling: Treat as a potential irritant. Wear nitrile gloves and safety goggles.
-
Metabolic Liability: The methoxy group may undergo O-demethylation by hepatic CYPs to form the catechol-like diol, which can be reactive.[1]
-
Storage: Store at -20°C, protected from light and moisture. Stable for >2 years in solid form.
References
-
PubChem Compound Summary. "5-Methoxy-2-phenylpyrimidin-4-ol."[1] National Center for Biotechnology Information.[1] Available at: [Link]
- Jain, K. S., et al. (2006). "Recent advances in pharmacological profile of benzothiazoles and pyrimidines." Current Science. (Review of pyrimidine scaffold activities).
- Schenone, S., et al. (2008). "2-Aminopyrimidines in the treatment of cancer." Current Medicinal Chemistry. (Context for kinase inhibition of phenyl-pyrimidines).
Sources
- 1. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)- [webbook.nist.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
